molecular formula C26H45NO B11700905 N-Octadecyl-2-phenylacetamide CAS No. 81855-50-7

N-Octadecyl-2-phenylacetamide

Cat. No.: B11700905
CAS No.: 81855-50-7
M. Wt: 387.6 g/mol
InChI Key: PMNNKCGDKSIBLA-UHFFFAOYSA-N
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Description

N-Octadecyl-2-phenylacetamide: is an organic compound that belongs to the class of acetamides It is characterized by a long octadecyl chain attached to a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Octadecyl-2-phenylacetamide typically involves the reaction of octadecylamine with phenylacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Octadecyl-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The phenylacetamide group can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

N-Octadecyl-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of lipid-protein interactions due to its long hydrophobic chain.

    Industry: Used in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N-Octadecyl-2-phenylacetamide is largely dependent on its structural properties. The long hydrophobic chain allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. The phenylacetamide group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

    N-Phenylacetamide: Lacks the long hydrophobic chain, making it less effective in applications requiring membrane interactions.

    N-Octadecylacetamide: Lacks the phenyl group, reducing its potential for specific molecular interactions.

Uniqueness: N-Octadecyl-2-phenylacetamide is unique due to the combination of a long hydrophobic chain and a phenylacetamide group. This dual functionality allows it to interact with both lipid membranes and specific molecular targets, making it versatile for various applications.

Properties

CAS No.

81855-50-7

Molecular Formula

C26H45NO

Molecular Weight

387.6 g/mol

IUPAC Name

N-octadecyl-2-phenylacetamide

InChI

InChI=1S/C26H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-26(28)24-25-21-18-17-19-22-25/h17-19,21-22H,2-16,20,23-24H2,1H3,(H,27,28)

InChI Key

PMNNKCGDKSIBLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)CC1=CC=CC=C1

Origin of Product

United States

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